REACTION_CXSMILES
|
C[N:2]1[CH2:8][CH:7]=[C:6](C2C=CC(C)=CC=2)[C:5]2[CH:16]=[CH:17][C:18](N3CCN(C4N=CC=CN=4)CC3)=[CH:19][C:4]=2[CH2:3]1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:2]1[C:3]2[CH:4]=[CH:19][CH:18]=[CH:17][C:16]=2[CH:5]=[CH:6][CH:7]=[CH:8]1 |f:2.3.4|
|
Name
|
dihydrobenzazepine
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CN1CC2=C(\C(=C/C1)\C1=CC=C(C=C1)C)C=CC(=C2)N2CCN(CC2)C2=NC=CC=N2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
The reaction solution was shaken under hydrogen (35 psi) for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=CC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 121.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |